molecular formula C10H16O2 B2631847 tert-butyl (2E)-3-cyclopropylprop-2-enoate CAS No. 1643971-46-3

tert-butyl (2E)-3-cyclopropylprop-2-enoate

Cat. No.: B2631847
CAS No.: 1643971-46-3
M. Wt: 168.236
InChI Key: CHARVJRVUVPIPW-VOTSOKGWSA-N
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Description

tert-Butyl (2E)-3-cyclopropylprop-2-enoate: is an organic compound that features a tert-butyl ester group and a cyclopropyl-substituted alkene

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2E)-3-cyclopropylprop-2-enoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method involves the use of an acid catalyst, such as sulfuric acid, to facilitate the reaction between the carboxylic acid and tert-butyl alcohol . Another approach involves the use of tert-butyl hydroperoxide in the presence of a metal-free catalyst to achieve the esterification .

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters often involves the use of continuous flow reactors, which allow for efficient and scalable synthesis. These reactors enable precise control over reaction conditions, such as temperature and pressure, leading to high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2E)-3-cyclopropylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used to substitute the ester group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or ethers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2E)-3-cyclopropylprop-2-enoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and steric hindrance on chemical reactivity and biological activity .

Biological Activity

Tert-butyl (2E)-3-cyclopropylprop-2-enoate is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its effects on various biological systems, relevant case studies, and detailed research findings.

Structural Information

  • Molecular Formula : C10_{10}H16_{16}O2_2
  • SMILES : CC(C)(C)OC(=O)/C=C/C1CC1
  • InChI : InChI=1S/C10H16O2/c1-10(2,3)12-9(11)7-6-8-4-5-8/h6-8H,4-5H2,1-3H3/b7-6+

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its interactions with biological receptors and potential therapeutic applications.

1. Receptor Interaction

Research indicates that compounds with cyclopropyl moieties can modulate receptor activity. For instance, cyclopropyl analogues of adenosine nucleotides have shown to act as antagonists at the P2Y1_1 receptor, which is crucial for platelet aggregation and thrombus formation. The presence of the cyclopropyl group in these structures influences the binding affinity and selectivity towards the receptor .

2. Antithrombotic Potential

The compound's structural similarity to known P2Y1_1 receptor antagonists suggests potential antithrombotic properties. Studies have demonstrated that modifications in the alkyl groups adjacent to the cyclopropane can significantly affect the potency of these compounds as antithrombotic agents .

3. Pharmacokinetics

Pharmacokinetic studies on similar compounds have shown that structural variations can lead to differences in absorption, distribution, metabolism, and excretion (ADME) profiles. While specific pharmacokinetic data for this compound is limited, insights from related compounds indicate that the tert-butyl group may enhance lipid solubility and bioavailability .

Case Study 1: Cyclopropyl Derivatives in Antithrombotic Research

A study explored various cyclopropyl derivatives for their effects on platelet aggregation. Compounds similar to this compound exhibited varying degrees of inhibition on P2Y1_1 receptor-mediated responses in vitro. The most potent derivatives showed IC50_{50} values in the micromolar range, highlighting the importance of structural features in modulating biological activity .

Case Study 2: Synthesis and Biological Evaluation

Another investigation synthesized a series of enones containing cyclopropyl groups and evaluated their biological activities against cancer cell lines. Some derivatives demonstrated significant cytotoxic effects, suggesting that the cyclopropane ring may play a role in enhancing anticancer properties through mechanisms yet to be fully elucidated .

Research Findings

Recent findings emphasize the importance of conformational dynamics influenced by substituents like tert-butyl and cyclopropyl groups. Computational studies using Density Functional Theory (DFT) have shown that these groups can alter torsional strain and electronic properties, potentially affecting how these compounds interact with biological targets .

Summary Table: Biological Activity Insights

Aspect Details
Molecular Structure C10_{10}H16_{16}O2_2
Receptor Target P2Y1_1 receptor
Activity Type Antagonistic effects on platelet aggregation
Potential Applications Antithrombotic agents; anticancer properties
Pharmacokinetics Enhanced lipid solubility expected

Properties

IUPAC Name

tert-butyl (E)-3-cyclopropylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-10(2,3)12-9(11)7-6-8-4-5-8/h6-8H,4-5H2,1-3H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHARVJRVUVPIPW-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643971-46-3
Record name tert-butyl (2E)-3-cyclopropylprop-2-enoate
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